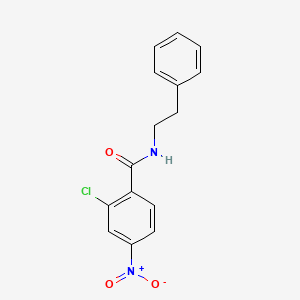

2-chloro-4-nitro-N-(2-phenylethyl)benzamide

Description

2-chloro-4-nitro-N-(2-phenylethyl)benzamide: is an organic compound with the molecular formula C15H13ClN2O3 It is a derivative of benzamide, featuring a chloro and nitro substituent on the benzene ring, along with a phenylethyl group attached to the amide nitrogen

Properties

IUPAC Name |

2-chloro-4-nitro-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-14-10-12(18(20)21)6-7-13(14)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZMAESWIOHMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-nitro-N-(2-phenylethyl)benzamide typically involves the following steps:

Nitration: The starting material, 2-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Amidation: The nitrated product is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in 2-chloro-4-nitro-N-(2-phenylethyl)benzamide can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: Although less common, the phenylethyl group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-chloro-4-amino-N-(2-phenylethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or ketones from the oxidation of the phenylethyl group.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-nitro-N-(2-phenylethyl)benzamide has been investigated for its potential as a therapeutic agent. Its structural elements allow it to interact with biological targets, making it a candidate for drug development focused on specific molecular pathways. For instance, the nitro group can participate in redox reactions, potentially influencing enzyme activity and receptor interactions .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized as a reagent in various chemical reactions, including those aimed at creating pharmaceuticals and agrochemicals. Its unique structure allows for functionalization that can lead to new derivatives with enhanced properties .

Biological Studies

The compound's ability to interact with biological molecules makes it suitable for studying enzyme inhibition and protein binding. Such studies are crucial for understanding the mechanisms of action of various drugs and for developing new therapeutic strategies .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor activity of derivatives of this compound. The results indicated that certain modifications to the compound could enhance its efficacy against specific cancer cell lines. The study provided insights into structure-activity relationships (SAR) that are vital for optimizing therapeutic agents .

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes revealed its potential as an enzyme inhibitor. The study demonstrated that modifications to the nitro group could significantly affect binding affinity, suggesting pathways for developing selective inhibitors for therapeutic use .

Comparative Analysis of Related Compounds

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Medicinal Chemistry | Potential therapeutic agent; enzyme inhibitor |

| 2-Chloro-4-nitroimidazole | Antituberculosis | Intermediate for delamanid synthesis |

| N-(2-phenylethyl) benzamide | Organic Synthesis | Building block for complex molecules |

Mechanism of Action

The specific mechanism of action for 2-chloro-4-nitro-N-(2-phenylethyl)benzamide depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

- 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide

- 2-chloro-4-nitro-N-(1-phenylethyl)benzamide

- 2-chloro-4-nitrophenol

Comparison:

- 2-chloro-4-nitro-N-(3-nitrophenyl)benzamide: Similar in structure but with an additional nitro group on the phenyl ring, potentially altering its reactivity and biological activity.

- 2-chloro-4-nitro-N-(1-phenylethyl)benzamide: Differing in the position of the phenylethyl group, which may affect its steric properties and interactions with other molecules.

- 2-chloro-4-nitrophenol: Lacks the amide and phenylethyl groups, making it less complex but still useful in various chemical reactions.

2-chloro-4-nitro-N-(2-phenylethyl)benzamide stands out due to its unique combination of functional groups, offering a balance of reactivity and stability that is valuable in both research and industrial applications.

Biological Activity

2-Chloro-4-nitro-N-(2-phenylethyl)benzamide is a compound of interest due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and findings from recent studies.

Chemical Structure and Properties

The compound features a chlorine atom and a nitro group attached to a benzene ring, along with an N-(2-phenylethyl) substituent. These functional groups contribute to its reactivity and biological interactions. The presence of the nitro group allows for redox reactions, while the chloro group may facilitate interactions with various biomolecules.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including dipeptidyl peptidase IV (DPP-IV), which is crucial in regulating blood sugar levels. In vitro studies have shown that related aminobenzamide derivatives can effectively inhibit DPP-IV activity, suggesting similar potential for this compound .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) comparable to known antibiotics like ceftriaxone .

- Anticancer Potential : Some studies suggest that the compound may possess anticancer properties, particularly through the formation of copper(I) complexes that demonstrate cytotoxic effects on cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- DPP-IV Inhibition Study :

- Antimicrobial Research :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.